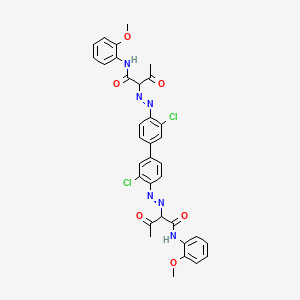

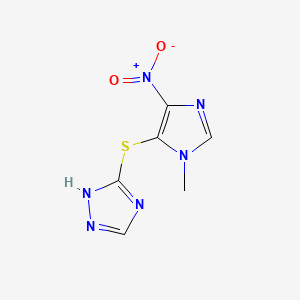

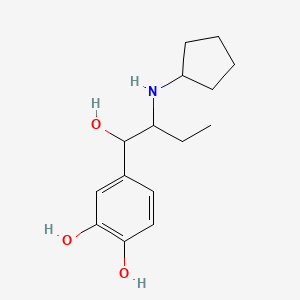

![molecular formula C5H5N3 B1218700 1H-Imidazo[1,2-b]pyrazole CAS No. 251-80-9](/img/structure/B1218700.png)

1H-Imidazo[1,2-b]pyrazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-Imidazo[1,2-b]pyrazole and its derivatives can be achieved through various methods. Seneci et al. (1999) reported an improved synthesis approach for 1H-imidazo[1,2-b]pyrazole, involving the preparation of mono- and disubstituted derivatives, characterized by representative experimental procedures (Seneci et al., 1999). This method provides a pathway to synthesize a range of substituted 1H-imidazo[1,2-b]pyrazoles with varying functionalities.

Molecular Structure Analysis

The molecular structure of 1H-Imidazo[1,2-b]pyrazole derivatives has been elucidated through various analytical techniques. For example, the crystal structure of 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole was determined, showcasing the compound's triclinic system and providing insights into its geometric parameters (Li et al., 2009).

Chemical Reactions and Properties

1H-Imidazo[1,2-b]pyrazole compounds exhibit a range of chemical reactions and properties. For instance, Schwärzer et al. (2021) explored the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold, demonstrating its versatility in synthetic chemistry (Schwärzer et al., 2021).

Physical Properties Analysis

The physical properties of 1H-Imidazo[1,2-b]pyrazole derivatives, such as solubility and crystallinity, can be influenced by the nature of the substituents and the synthesis method. For example, the synthesis and crystal structure analysis of specific derivatives provide insights into their physical characteristics and potential applications (Li et al., 2009).

Aplicaciones Científicas De Investigación

DNA Synthesis Inhibition

1H-Imidazo[1,2-b]pyrazole derivatives have been identified as inhibitors of DNA synthesis in animal cells. 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole, in particular, inhibits DNA synthesis but does not affect bacterial cells. Its mechanism of action differs from other known DNA synthesis inhibitors, making it a unique tool for studying DNA synthesis processes (Ennis et al., 1971).

Synthesis and Characterization

The compound has been the subject of various studies focusing on its synthesis and the preparation of its derivatives. Research has detailed the improved synthesis methods for 1H-imidazo[1,2-b]pyrazole and its mono- and disubstituted derivatives. These studies are crucial for creating specific derivatives for research and potential therapeutic use (Seneci et al., 1999).

Functionalization and Drug Isosteres

Recent advancements include the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. This has led to the development of push-pull dyes and the synthesis of drug isosteres with improved solubility. Such research opens up new avenues in drug development and material sciences (Schwärzer et al., 2021).

Biological Activity of Derivatives

Studies on derivatives of 1H-imidazo[1,2-b]pyrazole have shown significant biological activity. For instance, new derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. This highlights the compound's potential as a basis for developing new antimicrobial agents (Majithiya & Bheshdadia, 2023).

Pharmacological Applications

In pharmacological contexts, certain 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines, structurally related to 1H-imidazo[1,2-b]pyrazole, have demonstrated potential antipsychotic activity in preclinical tests. Unlike conventional antipsychotic drugs, they do not interact with brain dopamine receptors, indicating their unique mechanism of action (Dewald et al., 1988).

Safety And Hazards

Propiedades

IUPAC Name |

5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-2-7-8-4-3-6-5(1)8/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGQIJCMHXZHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN2C1=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947957 | |

| Record name | 5H-Imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo[1,2-b]pyrazole | |

CAS RN |

251-80-9 | |

| Record name | Imidazopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000251809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

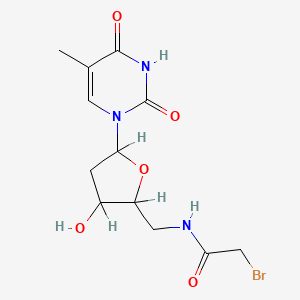

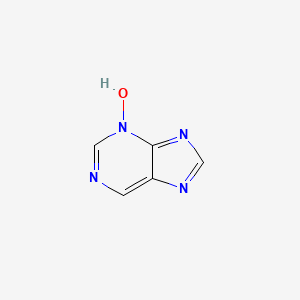

![2,2'-spirobi[3,6,7,8-tetrahydro-1H-cyclopenta[g]naphthalene]-5,5'-dione](/img/structure/B1218631.png)

![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)